Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate typically involves the reaction of aminoacetaldehyde dimethyl acetal with ethyl oxalyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted derivatives.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate can be compared with other similar compounds, such as:
Aminoacetaldehyde dimethyl acetal: A precursor in the synthesis of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate.
Ethyl oxalyl chloride: Another precursor used in the synthesis process.
Indole derivatives: These compounds share similar biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-[2,2-dimethoxyethyl(methyl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5-15-9(12)8(11)10(2)6-7(13-3)14-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKCUVGWPHSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(C)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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